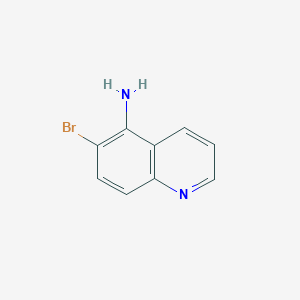

6-Bromoquinolin-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJCDJVVAOAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513704 | |

| Record name | 6-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-39-9 | |

| Record name | 6-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromoquinolin 5 Amine

Advanced Synthetic Routes to 6-Bromoquinolin-5-amine

The preparation of this compound is primarily achieved through a multi-step process starting from 6-bromoquinoline (B19933). This section details the key synthetic transformations involved.

Synthesis from 6-Bromo-5-nitroquinoline (B1267105) Precursors

A common and effective strategy for the synthesis of this compound involves the use of 6-bromo-5-nitroquinoline as a key intermediate. This approach leverages the directing and activating effects of the nitro group.

The final step in the primary synthesis of this compound is the reduction of the nitro group of 6-bromo-5-nitroquinoline. This transformation can be accomplished using various reducing agents. A prevalent method involves the use of iron powder in acetic acid. This reaction is typically heated to facilitate the conversion. semanticscholar.org

An alternative and efficient method utilizes zinc dust in the presence of ammonium (B1175870) chloride in a solvent such as tetrahydrofuran (B95107) (THF). This system provides mild reaction conditions and has been reported to furnish 5-amino-6-bromoquinoline in a high yield of 81%. semanticscholar.org This yield is noted to be an improvement over previously reported methods which achieved a 68% yield. researchgate.net

The general mechanism for the reduction of a nitro group by a metal in acidic or neutral conditions involves a series of single electron transfers from the metal surface, leading to the formation of nitroso, hydroxylamino, and finally the amino group.

Table 1: Comparison of Reduction Methods for 6-Bromo-5-nitroquinoline

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fe powder | Acetic Acid | ~75 | Not specified | semanticscholar.org |

| Zn, NH₄Cl | THF | Not specified | 81 | semanticscholar.org |

This table is interactive and can be sorted by column.

The precursor, 6-bromo-5-nitroquinoline, is synthesized by the nitration of 6-bromoquinoline. This reaction is a crucial step as the introduction of the nitro group at the C-5 position is essential for the subsequent synthesis of the target amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 0°C. This method has been reported to yield 6-bromo-5-nitroquinoline as the sole product in quantitative yield. semanticscholar.org

The presence of the nitro group at the 5-position serves two main purposes. Firstly, it is the direct precursor to the desired amine functionality. Secondly, the electron-withdrawing nature of the nitro group activates the adjacent bromine atom at the 6-position towards nucleophilic aromatic substitution (SNAr) reactions. This activation is due to the stabilization of the Meisenheimer complex intermediate. semanticscholar.org

Table 2: Nitration of 6-Bromoquinoline

| Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| HNO₃/H₂SO₄ | 0 | 1 hour | Quantitative | semanticscholar.org |

This table is interactive and can be sorted by column.

General Methodologies for Bromoquinoline and Aminoquinoline Synthesis Relevant to Positional Isomers

The synthesis of various positional isomers of bromoquinolines and aminoquinolines can be achieved through several established methods. For instance, bromination of quinoline (B57606) can be directed to different positions depending on the reaction conditions and the presence of other substituents. Similarly, the synthesis of aminoquinolines can be accomplished by methods such as the Buchwald-Hartwig amination of bromoquinolines or through the reduction of the corresponding nitroquinolines, as demonstrated in the synthesis of this compound. The specific placement of the bromo and amino groups is critical for the molecule's intended application and can significantly influence its chemical and physical properties.

Integration of Green Chemistry Principles in Synthesis Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. mdpi.com For the synthesis of compounds like this compound, several green chemistry strategies can be considered.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. mdpi.com The synthesis of 4-aminoquinoline (B48711) derivatives, for example, has been successfully achieved with yields up to 95% using microwave irradiation. mdpi.com

The choice of solvents and catalysts is another critical aspect of green synthesis. The use of greener solvents, such as water or ethanol, and recyclable catalysts can significantly reduce waste and toxicity. For the reduction of nitro compounds, catalytic transfer hydrogenation using systems like hydrazine (B178648) hydrate (B1144303) with a recyclable V₂O₅/TiO₂ catalyst presents a more sustainable alternative to stoichiometric metal reductants. rsc.org

Reaction Mechanisms and Reactivity of this compound and its Analogs

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing (by induction) and weakly deactivating (by resonance) bromo group on the quinoline ring system.

The amino group at the C-5 position is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in the case of this compound, the positions ortho (C-6 and C-4) and para (C-8) to the amino group are influenced by the existing bromo substituent and the quinoline nitrogen. The bromine at C-6 will sterically hinder attack at that position and will also influence the electronic properties of the ring.

The amino group itself is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles. masterorganicchemistry.com

In its analogs, such as 6-bromo-5-nitroquinoline, the strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates the C-6 position for nucleophilic aromatic substitution. This allows for the displacement of the bromide with various nucleophiles, a reaction that is facilitated by the stabilization of the intermediate Meisenheimer complex by the adjacent nitro group. semanticscholar.org This reactivity has been exploited in the synthesis of morpholinyl and piperazinyl quinolines from 6-bromo-5-nitroquinoline under microwave conditions with high yields. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Cores

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of halogenated quinolines. The reactivity of the C-Br bond in this compound towards nucleophiles is significantly influenced by the electronic properties of the quinoline ring system and the presence of activating groups.

Displacement of Bromine by Amine Nucleophiles

The direct displacement of the bromine atom in this compound by amine nucleophiles is a challenging transformation. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. fishersci.senih.govlibretexts.org The presence of the amino group at the 5-position, being an electron-donating group, does not sufficiently activate the 6-position for nucleophilic attack.

However, in the precursor molecule, 6-bromo-5-nitroquinoline, the bromine atom is readily displaced by various amine nucleophiles. semanticscholar.orgresearchgate.net For instance, treatment of 6-bromo-5-nitroquinoline with cyclic secondary amines such as morpholine (B109124) and piperazine (B1678402) under microwave conditions in the presence of a base like triethylamine (B128534) affords the corresponding 6-(morpholin-1-yl)-5-nitroquinoline and 6-(piperazin-1-yl)-5-nitroquinoline in high yields. semanticscholar.orgresearchgate.net Subsequent reduction of the nitro group can then yield the 6-substituted-quinolin-5-amine derivatives.

| Amine Nucleophile | Product | Yield (%) | Reference |

| Morpholine | 6-(Morpholin-1-yl)-5-nitroquinoline | 98 | semanticscholar.orgresearchgate.net |

| Piperazine | 6-(Piperazin-1-yl)-5-nitroquinoline | 87 | semanticscholar.orgresearchgate.net |

Activating Effects of Electron-Withdrawing Groups (e.g., Nitro) on SNAr Reactivity

The feasibility of SNAr reactions on the 6-bromoquinoline core is critically dependent on the presence of a strong electron-withdrawing group, typically a nitro group, positioned ortho or para to the halogen. libretexts.orgsemanticscholar.orgresearchgate.net In the case of 6-bromoquinoline, nitration occurs at the 5-position, placing the nitro group ortho to the bromine atom. semanticscholar.orgresearchgate.net

This ortho-nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance effects, which significantly activates the C6 position towards nucleophilic attack. semanticscholar.orgresearchgate.net The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and facilitating the displacement of the bromide ion. nih.govlibretexts.org The synthesis of 6-bromo-5-nitroquinoline is itself a crucial first step, typically achieved by treating 6-bromoquinoline with a mixture of sulfuric and nitric acid at low temperatures. semanticscholar.org The subsequent reduction of the nitro group, for example using zinc dust and ammonium chloride, provides a high-yield route to this compound. semanticscholar.org

Electrophilic Aromatic Substitution on the Amine Group of Quinoline Derivatives

While the quinoline ring itself is generally deactivated towards electrophilic attack, particularly the pyridine (B92270) ring, the amino group of this compound is susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom of the amino group can readily attack electrophiles.

A common example of this reactivity is acylation. The reaction of an amine with an acyl chloride results in the formation of an amide. youtube.com In the context of this compound, this reaction would proceed via a nucleophilic acyl substitution mechanism where the amino group acts as the nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. To drive the reaction to completion, typically two equivalents of the amine are required, where the second equivalent acts as a base to neutralize the HCl generated. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to traditional methods. wikipedia.orgwikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the amination of bromoquinolines. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, where the aryl bromide is selectively coupled with a range of cyclic amines in the presence of a heteroaryl chloride. nih.gov This selectivity highlights the generally higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.netrsc.orgacs.orgnih.govresearchgate.netmit.edu

| Amine | Ligand | Base | Solvent | Yield (%) | Reference |

| Morpholine | BINAP | Cs2CO3 | Toluene | 85 | nih.gov |

| Piperidine | BINAP | Cs2CO3 | Toluene | 82 | nih.gov |

| Pyrrolidine | BINAP | Cs2CO3 | Toluene | 79 | nih.gov |

Copper-Catalyzed N-Heteroarylation

The Ullmann condensation, a copper-catalyzed N-arylation reaction, provides an alternative to palladium-catalyzed methods. wikipedia.orgbyjus.comoperachem.comorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with the use of ligands allow the reaction to proceed under milder temperatures. mdpi.comnih.govresearchgate.netnih.govmdpi.com 6-Bromoquinoline has been successfully aminated with a series of adamantane-containing amines using a CuI/ligand catalytic system, affording the corresponding N-heteroarylated products in good yields. mdpi.com The efficiency of these copper-catalyzed reactions can be influenced by the nature of the copper source (e.g., CuI vs. copper nanoparticles) and the specific ligand employed. mdpi.com

| Amine | Catalyst System | Solvent | Yield (%) | Reference |

| 1-Adamantylamine | CuI/L1 | Dioxane | 74 | mdpi.com |

| 2-Adamantylamine | CuI/L1 | Dioxane | 65 | mdpi.com |

| N-Methyl-1-adamantylamine | CuI/L1 | Dioxane | 46 | mdpi.com |

Methodological Strategies for Yield Improvement in Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involving this compound is pivotal for the synthesis of a diverse array of derivatives. Optimizing reaction conditions is crucial to maximize product yield and purity while minimizing side-product formation. Several key parameters can be systematically varied to achieve these goals, including the choice of catalyst, ligand, base, solvent, and reaction temperature.

For Suzuki-Miyaura cross-coupling reactions with substrates structurally similar to this compound, such as unprotected ortho-bromoanilines, the selection of the palladium catalyst and ligand is of paramount importance. nih.gov The presence of the free amine in this compound can lead to catalyst inhibition or undesired side reactions. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate these issues and promote efficient catalytic turnover. nih.gov Furthermore, the choice of solvent can dramatically influence the reaction outcome, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) sometimes providing superior yields compared to more traditional solvents like dioxane or toluene. nih.gov The reaction kinetics of Suzuki-Miyaura couplings can also be influenced by the nature of the boronic acid or ester, with boronate esters sometimes offering advantages in terms of stability and reactivity. nih.gov Automated feedback systems utilizing flow chemistry have demonstrated the ability to rapidly optimize reaction conditions, including temperature, residence time, and catalyst loading, to significantly improve yields. nih.govrsc.org

In the context of the Heck reaction, which couples the aryl bromide with an alkene, similar optimization strategies are applicable. organic-chemistry.orglibretexts.org The choice of the palladium precursor, such as Pd(OAc)₂, and the accompanying phosphine ligand can significantly impact the catalytic activity. libretexts.org The base employed is critical for the regeneration of the active Pd(0) catalyst, and both organic and inorganic bases have been used effectively. libretexts.org For substrates prone to side reactions, careful control of the reaction temperature and time is essential to maximize the yield of the desired product. sioc-journal.cn Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating Heck reactions and improving yields by allowing for precise temperature and pressure control. researchgate.net

The following interactive data table summarizes key parameters and their potential impact on the yield of cross-coupling reactions involving this compound, based on general principles and findings for similar substrates.

| Parameter | Influence on Yield | Examples/Considerations for this compound |

|---|---|---|

| Catalyst/Ligand | Affects catalytic activity, stability, and selectivity. | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). nih.govresearchgate.netnih.govmdpi.com |

| Base | Essential for the catalytic cycle; its strength and solubility can impact reaction rate and side reactions. | Inorganic bases like K₃PO₄, K₂CO₃, or organic bases such as Et₃N. nih.govlibretexts.orgresearchgate.net |

| Solvent | Influences solubility of reactants, catalyst stability, and reaction kinetics. | Aprotic polar solvents like 2-MeTHF, dioxane, or DMF, often in aqueous mixtures for Suzuki reactions. nih.govunimib.it |

| Temperature | Affects reaction rate; higher temperatures can increase yield but may also promote decomposition or side reactions. | Typically ranges from room temperature to reflux, with microwave irradiation offering rapid heating and precise control. researchgate.netunimib.it |

| Boron Reagent (Suzuki) | Boronic acids and their corresponding pinacol (B44631) esters are commonly used; esters can offer enhanced stability. | Arylboronic acids or arylboronic acid pinacol esters. nih.gov |

Derivatization Chemistry of the Amine Functionality for Analytical and Research Purposes

The primary amine group at the 5-position of this compound offers a reactive handle for a variety of chemical transformations, enabling its use in the development of analytical tools and research probes.

Formation of Fluorescent Probes and Labels

The inherent fluorescence of the quinoline scaffold can be modulated and utilized by derivatizing the amine functionality. Aminoquinolines are recognized as effective fluorophores for creating fluorescent sensors. nih.gov The 6-aminoquinoline (B144246) moiety, in particular, has been successfully employed as a fluorescent label for the analysis of various biomolecules. nih.gov Upon conjugation to other molecules, the spectral properties of the 6-aminoquinoline core can be fine-tuned, making it a valuable component in the design of fluorescent probes. For instance, 6-aminoquinoline has been investigated as a fluorescent tag for the analysis of oligosaccharides using hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection. nih.gov The optimal excitation and emission wavelengths for 6-aminoquinoline conjugated to glycans have been determined to be approximately 355 nm and 440 nm, respectively. nih.gov

A widely used reagent for the fluorescent labeling of primary and secondary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). caymanchem.combohrium.comresearchgate.netresearchgate.netnih.gov This reagent reacts with the amine group of this compound to form a stable and highly fluorescent urea (B33335) derivative. The AQC derivatization enhances the detectability of the molecule in various analytical techniques. bohrium.com The resulting AQC-tagged molecules exhibit favorable fluorescence properties, making them suitable for sensitive detection in applications such as peptide mapping and amino acid analysis. nih.gov

Applications in Advanced Chromatographic Analysis and Metabolomics Research

The derivatization of the amine group of this compound is a key strategy for enhancing its detectability and chromatographic behavior in advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). bohrium.com Derivatization with reagents like AQC not only imparts fluorescence but also improves the ionization efficiency in mass spectrometry, leading to lower detection limits. bohrium.commeliomics.com

In the field of metabolomics, where the comprehensive analysis of a wide range of metabolites is required, derivatization strategies are often employed to improve the coverage and sensitivity of the analytical methods. meliomics.comsemanticscholar.orgnih.govresearchgate.netnih.gov Quinoline-based derivatizing agents are valuable tools in this context. For example, 2-hydrazinoquinoline (B107646) has been utilized as a derivatization agent for the LC-MS-based analysis of carboxylic acids, aldehydes, and ketones in biological samples. semanticscholar.orgnih.govresearchgate.netnih.gov While this specific reagent targets carbonyl and carboxyl groups, the underlying principle of using a quinoline-containing tag to enhance analytical performance is directly applicable to the derivatization of the amine functionality of this compound with reagents like AQC for targeted or untargeted metabolomics studies. bohrium.com The improved chromatographic separation and enhanced mass spectrometric response of the derivatized analyte allow for more reliable identification and quantification in complex biological matrices. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the this compound molecule. The aromatic region of the ¹H NMR spectrum is expected to show a set of distinct signals for the protons on the quinoline ring system. chemicalbook.comresearchgate.netchemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring, with their chemical shifts being indicative of their electronic environment. mdpi.combeilstein-journals.org The carbon atom attached to the bromine (C-6) is expected to show a characteristic chemical shift in the range of other bromo-substituted aromatic carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex derivatives of this compound. researchgate.netresearchgate.netsdsu.eduuvic.cafrontiersin.org A COSY spectrum reveals proton-proton coupling networks, allowing for the establishment of the connectivity between adjacent protons on the quinoline rings. researchgate.netsdsu.eduuvic.ca An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. researchgate.netsdsu.eduuvic.ca

The following table provides expected ¹H NMR chemical shift ranges for the protons of this compound based on available data and general principles of quinoline NMR spectroscopy.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |

|---|---|---|---|

| H-2 | ~8.5-8.8 | dd | J ≈ 4.0, 1.5 Hz |

| H-3 | ~7.3-7.6 | dd | J ≈ 8.5, 4.0 Hz |

| H-4 | ~8.7-9.0 | dd | J ≈ 8.5, 1.5 Hz |

| H-7 | ~7.0-7.3 | d | J ≈ 8.5 Hz |

| H-8 | ~7.5-7.8 | d | J ≈ 8.5 Hz |

| -NH₂ | Broad singlet | s | N/A |

Mass Spectrometry (e.g., MS, HRMS, ESI+) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

In a typical mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. beilstein-journals.orgnih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound, typically in positive ion mode (ESI+) where the molecule is observed as the protonated species [M+H]⁺. researchgate.netsemanticscholar.org

The fragmentation pattern observed in the mass spectrum (often obtained through tandem mass spectrometry or MS/MS) can provide valuable structural information. researchgate.netrsc.orgnih.gov Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules or radicals from the protonated molecular ion. For this compound, potential fragmentations could include the loss of the amino group (as NH₃ or ·NH₂) or the bromine atom.

The following table outlines the expected mass spectrometric data for this compound.

| Analysis | Expected Observation | Significance |

|---|---|---|

| Low-Resolution MS (EI or ESI) | Molecular ion peaks at m/z corresponding to C₉H₇⁷⁹BrN₂⁺ and C₉H₇⁸¹BrN₂⁺ in an approximate 1:1 ratio. | Confirms the presence of one bromine atom and provides the nominal molecular weight. |

| High-Resolution MS (HRMS) | Accurate mass measurement of the molecular ion, consistent with the elemental formula C₉H₇BrN₂. | Unambiguously determines the elemental composition. |

| ESI+ MS | Protonated molecule [M+H]⁺ as the base peak. | Confirms the molecular weight in a soft ionization mode. |

| MS/MS Fragmentation | Characteristic fragment ions resulting from the loss of Br, NH₂, or other neutral fragments from the quinoline ring. | Provides structural information and aids in the identification of the compound in complex mixtures. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its primary amine group, the aromatic quinoline ring system, and the carbon-bromine bond.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3500-3200 cm⁻¹, one for the asymmetric stretch and one for the symmetric stretch. These bands are typically weaker and sharper than the broad O-H stretching bands found in alcohols. Additionally, the N-H bending vibration (scissoring) for a primary amine typically appears in the 1650-1580 cm⁻¹ range. A broad N-H wagging band may also be observed between 910-665 cm⁻¹. chemicalbook.com

The aromatic quinoline core gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). semanticscholar.org The C=C and C=N stretching vibrations within the quinoline ring system produce a series of sharp bands in the 1620-1400 cm⁻¹ region. semanticscholar.orgcam.ac.uk The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. chemicalbook.com Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the aromatic rings and are generally found in the 900-675 cm⁻¹ region.

The carbon-bromine (C-Br) stretching vibration is expected to produce a band in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹, although its identification can sometimes be challenging due to overlapping peaks.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3500 - 3200 |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| Aromatic C=C & C=N Stretch | Quinoline Ring | 1620 - 1400 |

| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 |

| N-H Wag | Primary Amine | 910 - 665 |

| C-Br Stretch | Bromo-Aromatic | 650 - 550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound is not publicly available as of this writing, the application of X-ray crystallography would yield invaluable structural data. The process begins with the growth of a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic study of this compound would reveal:

Molecular Confirmation: The precise geometry of the quinoline ring system, including its planarity and any minor distortions caused by the substituents.

Bond Parameters: Exact bond lengths and angles for all atoms in the molecule, such as the C-Br, C-N, and various C-C and C-H bonds.

Crystal Packing and Intermolecular Interactions: How individual molecules of this compound arrange themselves in the crystal lattice. A key feature would be the presence of intermolecular hydrogen bonds involving the amine group's hydrogen atoms as donors and the quinoline nitrogen atom of an adjacent molecule as an acceptor. These interactions significantly influence the material's melting point and solubility.

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice.

For other substituted quinoline derivatives, crystal structures have been successfully determined, often revealing complex networks of hydrogen bonding and π–π stacking interactions that dictate their supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools for assessing purity, monitoring reaction progress, and purifying products.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reactions and check the purity of a sample. For aromatic amines like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, a solvent or mixture of solvents, is chosen to achieve good separation between the desired compound and any impurities or starting materials. Common solvent systems for aromatic amines on silica gel include mixtures of nonpolar and polar solvents, such as hexane/ethyl acetate, toluene/ether, or dichloromethane/methanol. sciencemadness.org After development, the spots can be visualized under UV light, as the quinoline ring is UV-active.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that halogenated quinolines can be analyzed by GC, this technique is applicable to this compound. rsc.org The analysis would typically involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Due to the basic nature of the amine group, which can lead to peak tailing on standard columns, a deactivated column or one with a basic stationary phase is often preferred. labrulez.com Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with GC-MS providing both quantitative data and structural information for identification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative determination of the purity of this compound. The most common mode is reversed-phase HPLC, which uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A buffer is often added to the mobile phase to control the ionization state of the basic amine group and ensure sharp, symmetrical peaks. Detection is usually performed with a UV detector, set to a wavelength where the quinoline chromophore absorbs strongly. By comparing the peak area of the main component to the total area of all peaks, the purity of the sample can be accurately calculated.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate, Toluene/Ether | Reaction monitoring, quick purity check |

| GC | Deactivated silicone-based column (e.g., DB-5) | Inert gas (Helium, Nitrogen) | Analysis of volatile impurities |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water (with buffer) | High-accuracy purity determination |

Applications in Medicinal Chemistry and Biological Research of 6 Bromoquinolin 5 Amine and Its Analogs

Exploration as Pharmaceutical Intermediates in Drug Discovery and Development

Quinoline (B57606) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. nbinno.comnih.gov These nitrogen-containing heterocyclic compounds are pivotal in new drug development due to their wide range of pharmacological activities. nih.govnih.gov As such, substituted quinolines, including bromo- and amino-substituted variants like 6-Bromoquinolin-5-amine, serve as crucial pharmaceutical intermediates. nbinno.comgoogle.com

These intermediates are foundational building blocks for synthesizing more complex active pharmaceutical ingredients (APIs). nbinno.com The strategic placement of functional groups, such as bromine and amine moieties, on the quinoline core allows for diverse chemical modifications. nbinno.com This structural versatility enables chemists to create extensive libraries of novel compounds, exploring a vast chemical space to identify molecules with desired biological activities and improved pharmacokinetic profiles. nih.gov The use of these intermediates streamlines the research and development process, providing a direct pathway to complex molecular architectures that are evaluated for various therapeutic applications, including anticancer treatments. nbinno.comnih.gov

**3.2. Investigation of Biological Activities of Bromoaminoquinolines

The quinoline scaffold is a key component in the design of new anticancer agents, with numerous derivatives demonstrating significant biological activity. nih.govarabjchem.orgarabjchem.org The introduction of a halogen atom, such as bromine, at the 6-position of the quinoline or related quinazoline (B50416) ring has been shown in studies to enhance anticancer effects. nih.gov

Derivatives of 6-bromoquinoline (B19933) and its bioisostere, 6-bromoquinazoline (B49647), have demonstrated significant in vitro antiproliferative and cytotoxic effects against a variety of human cancer cell lines. nih.govnih.govnih.gov For instance, a series of 6-bromoquinazoline derivatives showed potent activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC50 values in the low micromolar range. nih.gov One compound in this series, featuring a meta-fluoro substitution on a phenyl moiety, exhibited stronger activity than the conventional chemotherapy drug cisplatin, with IC50 values ranging from 0.53 to 1.95 µM. nih.gov

Another study highlighted a 6-bromoquinazoline derivative with an aliphatic linker to a thiol group as the most potent compound against MCF-7 and SW480 cells, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.govresearchgate.net Notably, this compound showed selectivity, being significantly less cytotoxic to the normal MRC-5 cell line (IC50 value of 84.20 ± 1.72 µM). nih.govresearchgate.net Furthermore, research on 6-bromo-5-nitroquinoline (B1267105) revealed potent antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines when compared to the reference drug 5-fluorouracil. nih.gov

Below is a summary of the cytotoxic activities of selected bromoquinoline and bromoquinazoline analogs against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromoquinazoline | Compound with meta-fluoro phenyl substitution (5b) | MCF-7 | 0.53 | nih.gov |

| Compound with meta-fluoro phenyl substitution (5b) | SW480 | 1.95 | nih.gov | |

| 6-Bromoquinazoline | Compound with aliphatic linker to SH group (8a) | MCF-7 | 15.85 ± 3.32 | nih.govresearchgate.net |

| Compound with aliphatic linker to SH group (8a) | SW480 | 17.85 ± 0.92 | nih.govresearchgate.net | |

| 6-Bromoquinoline | 6-Bromo-5-nitroquinoline (4) | C6 (Rat Glioblastoma) | Not specified, but showed greatest activity | nih.gov |

| 6-Bromo-5-nitroquinoline (4) | HeLa (Cervical Cancer) | Not specified, but showed greatest activity | nih.gov | |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon Adenocarcinoma) | Not specified, but showed greatest activity | nih.gov |

Anticancer drugs frequently exert their effects by inducing apoptosis, a form of programmed cell death, in tumor cells. nih.gov Bromoquinoline and bromoquinazoline analogs have been shown to trigger this crucial cell death pathway. nih.govnih.govnih.gov Studies on a potent 6-bromoquinazoline derivative (compound 5b) confirmed its ability to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. nih.gov

Another analog, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was investigated for its effects on leukemia cell lines (L1210, HL-60, and U-937). nih.gov The results clearly demonstrated that BMAQ induced cell death by apoptosis, which was confirmed through multiple assays including internucleosomal DNA fragmentation, fluorescence microscopy, and the determination of caspase-3 activity. nih.gov The activation of caspases, which are key proteases in the apoptotic cascade, is a hallmark of this cell death process. nih.gov The main apoptotic pathway often involves the release of pro-apoptotic molecules from the mitochondria, which in turn activate caspases in the cytosol. nih.gov Chemotherapeutic agents can modulate the expression and activity of the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis. nih.gov The demonstrated ability of bromoquinoline analogs to activate these apoptotic pathways underscores their potential as anticancer agents. nih.govnih.gov

The anticancer activity of quinoline derivatives often stems from their ability to inhibit key cellular targets that are crucial for cancer cell proliferation and survival. arabjchem.org

Topoisomerase I Inhibition: DNA topoisomerase I (Top1) is an essential enzyme that resolves DNA topological problems during replication and transcription. nih.govnih.gov Its inhibition leads to DNA strand breaks and subsequent cell death, making it a valuable target for anticancer drugs. dntb.gov.ua Several bromoquinoline derivatives have been identified as potent inhibitors of human topoisomerase I. mdpi.com The mechanism of inhibition typically involves the stabilization of the Topoisomerase I-DNA cleavage complex, which prevents the re-ligation of the DNA strand and ultimately triggers cell death pathways. nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a common feature of cancer. mdpi.comnih.gov Consequently, kinase inhibitors are a major class of oncology drugs. mdpi.com The 4-anilino-quin(az)oline scaffold, a structure related to this compound, is known to be a "hinge binder" that can effectively inhibit various kinases. mdpi.com Derivatives of 6-bromoquinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in cancer. nih.govnih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of EGFR, acting as ATP competitive inhibitors. nih.govnih.govnih.gov This inhibition blocks downstream signaling pathways that are essential for cell growth and proliferation. nih.gov Furthermore, a class of 6-arylquinazolin-4-amines has been identified as potent and selective inhibitors of cdc2-like kinases (Clk), which are involved in the regulation of pre-mRNA splicing, a process often dysregulated in disease. nih.gov

Cell migration is a fundamental process that is critically involved in tumor progression and metastasis. nih.govnih.gov The ability of cancer cells to migrate allows them to invade surrounding tissues and spread to distant organs. researchgate.net While direct studies on the effect of this compound on cell migration are not extensively documented, research on related structures provides insights into the potential of this compound class to modulate cell motility. For example, Amblyomin-X, a Kunitz-type inhibitor, has been shown to reduce the motility of melanoma cells by disrupting the actin cytoskeleton and decreasing the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix. researchgate.net Given that quinoline derivatives can modulate various signaling pathways, including those involving kinases that regulate the cytoskeleton, it is plausible that bromoquinoline analogs could interfere with the complex machinery of cell migration. arabjchem.orgresearchgate.net This represents an important area for future investigation to fully characterize the anticancer potential of this compound and its derivatives.

Investigation of Biological Activities of Bromoaminoquinolines

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom and an amino group at positions 6 and 5, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with microbial targets.

Derivatives of quinolinequinones have also been evaluated for their activity against various pathogenic strains. Several aminated quinolinequinones have shown promising antibacterial profiles, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. emerginginvestigators.org Furthermore, certain quinoline derivatives have demonstrated efficacy against biofilms of S. aureus, a significant challenge in clinical settings. researchgate.netnih.gov

The general structure-activity relationship (SAR) for many quinoline-based antibacterial agents indicates that substitutions on the quinoline ring are critical for their efficacy. researchgate.net

The precise molecular targets of this compound are yet to be elucidated. However, based on the known mechanisms of other quinoline and antimicrobial agents, several possibilities can be hypothesized. One potential target is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. emerginginvestigators.orgnih.gov This enzyme is the target for sulfonamide antibiotics. nih.gov While direct evidence for this compound inhibiting DHPS is lacking, the structural features of some amino and biaryl compounds have been explored for their potential to act as competitive inhibitors of this enzyme. emerginginvestigators.org

It is important to note that many quinoline-based drugs, such as fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV. However, the structural characteristics of this compound differ significantly from these established antibacterial agents.

Antimalarial Activity

The aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and primaquine (B1584692) being notable examples. The position of the amino group and other substituents on the quinoline ring plays a crucial role in their antimalarial efficacy.

While specific antimalarial data for this compound is not available, extensive research on other aminoquinolines provides a framework for predicting its potential activity. For instance, 4-aminoquinolines and 8-aminoquinolines are well-established classes of antimalarials. researchgate.netnih.gov The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the malaria parasite. Various structural modifications of the quinoline nucleus have been explored to develop analogs with potent activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov

Studies on 7-substituted 4-aminoquinoline (B48711) analogs have shown that the nature of the substituent significantly impacts antimalarial potency. nih.gov Generally, small, electron-withdrawing groups at the 7-position are considered favorable for activity. nih.gov How a bromo group at the 6-position and an amino group at the 5-position would influence the antimalarial activity would require specific experimental evaluation.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The systematic modification of the this compound scaffold would be essential to establish a clear structure-activity relationship (SAR) and guide the rational design of more potent and selective therapeutic agents.

The biological activity of quinoline derivatives is highly sensitive to the position and nature of substituents on the ring system. For antimicrobial quinolones, it is well-established that various substituents at different positions dictate the spectrum and potency of the compounds. researchgate.net For instance, in a series of 5,7-disubstituted quinolones, an amino group at the C-5 position was found to be optimal for antibacterial activity. nih.gov

In the context of antimalarial quinolines, modifications to the quinoline nucleus are known to affect potency and activity against drug-resistant strains. nih.gov For example, the introduction of different alkyl amine substituents can enhance potency against resistant strains of P. falciparum. nih.gov The specific contribution of a 6-bromo and 5-amino substitution pattern to antimicrobial or antimalarial activity would need to be determined through the synthesis and biological evaluation of a focused library of analogs.

Computational methods, such as molecular docking, are invaluable tools in modern drug design for predicting the binding affinity and interaction of small molecules with biological targets. While no specific molecular docking studies for this compound were found, the methodology has been applied to a wide range of quinoline and other heterocyclic derivatives to elucidate their mechanism of action and guide the design of new inhibitors.

For instance, molecular docking has been used to study the interaction of novel quinoline derivatives with antimalarial targets and to investigate the binding of various compounds to the active site of bacterial enzymes like DNA gyrase. mdpi.comekb.eg Such computational approaches could be effectively employed to explore the potential interactions of this compound and its analogs with various microbial protein targets, thereby prioritizing compounds for synthesis and biological testing. Docking studies on DHPS have been performed for other classes of inhibitors, providing a basis for similar investigations with novel quinoline scaffolds. emerginginvestigators.orgresearchgate.net

Advanced Theoretical and Computational Studies of 6 Bromoquinolin 5 Amine

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the electronic structure of a molecule, which in turn governs its physical and chemical properties. wikipedia.org For 6-Bromoquinolin-5-amine, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting its reactivity and intermolecular interactions.

Methods like Density Functional Theory (DFT) and other quantum chemistry approaches are used to calculate key electronic descriptors. rasayanjournal.co.in The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net

Studies on related quinoline (B57606) derivatives demonstrate that substituents significantly influence the electronic structure. consensus.app For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) have competing effects on the electron density of the quinoline ring system. Quantum chemical calculations can precisely map these effects. The molecular electrostatic potential (MESP) surface, for instance, can be calculated to visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. rasayanjournal.co.in

Table 1: Illustrative Quantum Chemical Descriptors for a Substituted Quinoline

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures molecular polarity |

Density Functional Theory (DFT) for Mechanistic Insights and Transition-State Modeling

Density Functional Theory (DFT) is a versatile computational method widely used to investigate the mechanisms of chemical reactions. researchgate.net It allows for the modeling of reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing a detailed picture of how a reaction proceeds. wikipedia.orgnih.gov

For this compound, DFT can be employed to study its reactivity in various chemical transformations. For example, the presence of a bromine atom on the quinoline ring suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions. Research on 6-bromo-5-nitroquinoline (B1267105) has shown that the nitro group activates the bromine for nucleophilic substitution, facilitating the synthesis of morpholinyl and piperazinyl quinolines. nih.govresearchgate.net DFT calculations could model the SNAr mechanism for this compound, determining the energy barriers for the attack of different nucleophiles and the stability of the Meisenheimer intermediate.

Furthermore, DFT is instrumental in studying catalytic cycles involving quinoline derivatives. Mechanistic studies on the nickel(II)-catalyzed alcoholysis of 8-aminoquinoline (B160924) amides have utilized DFT to reveal that the reaction proceeds through an intermediate with N,N,O-tridentate coordination to the nickel center. clockss.org Similar DFT approaches could be applied to predict the behavior of this compound as a ligand or substrate in metal-catalyzed reactions.

Table 2: Example of DFT-Calculated Parameters for a Reaction Step

| Parameter | Value (kcal/mol) - Illustrative | Description |

|---|---|---|

| Energy of Reactants | 0.0 | Relative energy of starting materials |

| Energy of Transition State | +25.5 | Activation energy barrier for the reaction |

| Energy of Products | -10.2 | Overall reaction enthalpy |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. escholarship.org In the context of medicinal chemistry, MD simulations are invaluable for investigating how a potential drug molecule, such as this compound, interacts with a biological target, typically a protein or nucleic acid. nih.govphyschemres.orgmdpi.com

An MD simulation begins with the docked complex of the ligand (this compound) and the target protein. The simulation then calculates the trajectory of the complex over a specific period, providing insights into its stability and the nature of the intermolecular interactions. Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's binding.

Interaction Analysis: MD simulations allow for a detailed examination of the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand in the binding pocket. nih.gov

Studies on various quinoline derivatives have successfully used MD simulations to understand their binding modes with targets like Cyclin-Dependent Kinase 2 (CDK2) and DNA topoisomerase. researchgate.netphyschemres.org These simulations can elucidate the key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. mdpi.com

Table 3: Typical Output from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Result (Illustrative) | Interpretation |

|---|---|---|

| Average RMSD of Complex | 2.1 Å | Indicates a stable binding pose throughout the simulation |

| Key Interacting Residues | Asp145, Lys20, Val18 | Identifies the specific amino acids crucial for binding |

| Hydrogen Bond Occupancy | 75% with Asp145 | Shows a persistent and strong hydrogen bond interaction |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Estimates the strength of the ligand-target binding |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and their relative energies. arxiv.org Molecular geometry optimization is a computational process used to find the lowest-energy structure, corresponding to the most stable conformation of the molecule. nih.govgoogle.com

For this compound, geometry optimization would typically be performed using methods like DFT. researchgate.net The calculation starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms to minimize the total energy of the system. The final output is an optimized geometry that provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

Understanding the preferred conformation is crucial. For instance, the relative orientation of the amino group with respect to the quinoline ring can influence its hydrogen bonding capabilities and its ability to fit into a protein's binding site. Potential energy surface (PES) scans can also be performed, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. This helps to identify all low-energy conformers and the energy barriers between them. arxiv.org

Table 4: Optimized Geometrical Parameters (Illustrative Example)

| Parameter | Bond/Angle | Optimized Value (Illustrative) |

|---|---|---|

| Bond Length | C5-N | 1.38 Å |

| Bond Length | C6-Br | 1.90 Å |

| Bond Angle | C4-C5-N | 121.5° |

| Dihedral Angle | C4-C5-N-H | 0.0° (planar) |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Applications and Ligand Design Incorporating Quinoline (B57606) Motifs

The quinoline framework is a privileged structure in the design of ligands for coordination chemistry and catalysis. The nitrogen atom within the quinoline ring acts as a Lewis base, enabling coordination to metal centers. The substituents on the ring, such as the bromo and amino groups in 6-Bromoquinolin-5-amine, offer sites for further modification, allowing for the fine-tuning of the electronic and steric properties of resulting ligands.

Future research is directed towards using this compound as a precursor to synthesize novel ligands for transition metal catalysts. These catalysts could find applications in a wide range of organic transformations. The development of metal-organic frameworks (MOFs) functionalized with quinoline derivatives is another promising area, potentially leading to new heterogeneous catalysts with enhanced stability and recyclability. nih.gov The inherent chirality of some quinoline derivatives also opens avenues for asymmetric catalysis.

Table 1: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Application | Role of Quinoline Motif | Potential Advantage |

|---|---|---|

| Cross-Coupling Reactions | As a ligand, it stabilizes and activates the metal catalyst (e.g., Palladium, Copper). | Enhanced reaction efficiency and selectivity. |

| Asymmetric Hydrogenation | Forms chiral metal complexes to induce enantioselectivity. | Access to enantiomerically pure pharmaceuticals and fine chemicals. |

| C-H Activation | Directs the metal catalyst to specific C-H bonds for functionalization. | More atom-economical and environmentally friendly synthetic routes. |

| Polymerization | Controls the activity and selectivity of polymerization catalysts. | Synthesis of polymers with tailored properties. |

Integration with High-Throughput Screening Methodologies for Pharmacological Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against biological targets. nih.gov The this compound scaffold is an ideal candidate for inclusion in such libraries due to its synthetic tractability. The presence of two distinct functional groups (amine and bromide) allows for the creation of a large and diverse library of derivatives through combinatorial chemistry.

The integration of this scaffold into HTS workflows involves several key steps, from library design to hit validation. nih.govenamine.net By systematically modifying the core structure, researchers can explore a vast chemical space to identify compounds with specific pharmacological activities. rsc.orgjocpr.com This approach accelerates the hit-finding stage of drug discovery, providing a foundation for the development of new therapeutic agents. mdpi.com

Table 2: Workflow for Integrating this compound into HTS

| Step | Description | Key Considerations |

|---|---|---|

| 1. Library Design | Design a diverse set of derivatives based on the this compound scaffold. | Maximize structural diversity to cover a broad chemical space. Utilize computational tools for in-silico pre-selection. |

| 2. Combinatorial Synthesis | Synthesize the designed library of compounds, often using automated platforms. | Employ efficient and reliable chemical reactions to modify the amine and bromide positions. |

| 3. Assay Development | Develop a robust and sensitive biological assay for the target of interest (e.g., enzyme, receptor). | The assay must be miniaturized and automated for compatibility with HTS formats (e.g., 384- or 1536-well plates). nih.gov |

| 4. HTS Campaign | Screen the compound library against the biological target using robotic systems. | Collect and process large datasets to identify initial "hits" that show activity. |

| 5. Hit Confirmation & Validation | Re-test initial hits to confirm their activity and rule out false positives. nih.gov | Confirm compound identity and purity. Perform dose-response curves to determine potency. |

| 6. Hit-to-Lead Optimization | Synthesize analogs of validated hits to improve potency, selectivity, and pharmacokinetic properties. | Use structure-activity relationship (SAR) data to guide the design of new compounds. researchgate.net |

Exploration of Novel Synthetic Strategies for Polyfunctionalized Quinoline Derivatives

While classical methods for quinoline synthesis are well-established, modern organic chemistry seeks more efficient, sustainable, and versatile strategies. researchgate.net The future of quinoline synthesis lies in the development of novel methods that allow for the precise installation of multiple functional groups. mdpi.comconsensus.app Research in this area focuses on transition-metal-catalyzed C-H activation, photoredox catalysis, and multi-component reactions. mdpi.com

Starting from this compound, these advanced synthetic methods can be employed to create complex, polyfunctionalized molecules that would be difficult to access through traditional routes. researchgate.net For example, the bromine atom can be used in various cross-coupling reactions, while the amine group can be derivatized or used to direct further functionalization of the quinoline ring. These novel strategies are crucial for building the complex molecular architectures required for advanced materials and potent pharmaceuticals. nih.govnih.gov

Applications in Advanced Materials Science (e.g., Organic Semiconductors, Fluorescent Materials)

The rigid, aromatic structure of the quinoline ring system imparts favorable electronic and photophysical properties, making its derivatives attractive candidates for applications in materials science. chemimpex.com Research is emerging on the use of functionalized quinolines and related heterocycles in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. researching.cn

This compound serves as a valuable building block for such materials. The electron-rich nature of the amino group and the electron-withdrawing potential of the bromine atom (after conversion to other groups) can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for designing materials with specific electronic or optical properties. Future work will involve synthesizing polymers and small molecules incorporating the this compound motif and characterizing their performance in electronic devices and as sensors.

Deeper Elucidation of Biological Mechanisms and Target Validation

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. mdpi.comnih.gov A significant future challenge is to move beyond identifying active compounds to understanding their precise mechanisms of action. For novel derivatives of this compound identified through HTS, a crucial next step is the elucidation of their biological pathways and the validation of their molecular targets.

This involves a combination of techniques, including affinity chromatography to isolate binding partners, genetic knockdowns to identify essential genes for drug activity, and structural biology (e.g., X-ray crystallography) to visualize how the compound interacts with its target protein. nih.gov A deeper understanding of these mechanisms is essential for optimizing drug candidates, predicting potential side effects, and developing the next generation of targeted therapies based on the quinoline scaffold.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。